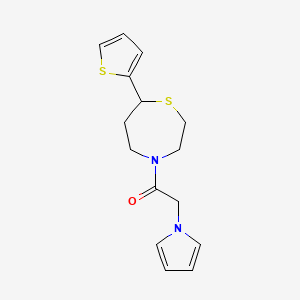

2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-pyrrol-1-yl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c18-15(12-16-6-1-2-7-16)17-8-5-14(20-11-9-17)13-4-3-10-19-13/h1-4,6-7,10,14H,5,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLMMAXUDPRHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)CN3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: Starting with a suitable precursor such as 1,4-dicarbonyl compounds, the pyrrole ring can be synthesized via the Paal-Knorr synthesis.

Formation of the Thiazepane Ring: The thiazepane ring can be constructed through a cyclization reaction involving a thiol and an amine under acidic conditions.

Coupling of the Rings: The pyrrole and thiazepane rings are then coupled using a suitable linker, often involving a carbonyl group to form the ethanone linkage.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrrole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines, thiols)

Major Products

Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.

Reduction: Reduced ethanone to alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, a study demonstrated that compounds with similar structural motifs showed significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that it possesses inhibitory effects against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics.

Material Science Applications

Organic Photovoltaics

In material science, the compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to facilitate charge transport can enhance the efficiency of solar cells. Studies have shown that incorporating such compounds into OPV blends can improve overall device performance.

Conductive Polymers

The integration of this compound into conductive polymer matrices can lead to the development of advanced materials for electronic applications. These materials can be utilized in sensors and flexible electronics due to their enhanced conductivity and stability.

Organic Synthesis Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of more complex molecular architectures. For example, it can be used to synthesize other heterocyclic compounds through various coupling reactions.

Catalytic Applications

Recent studies have explored its role as a catalyst in organic reactions. The presence of nitrogen and sulfur atoms in its structure can facilitate catalytic processes, making it valuable in synthetic organic chemistry.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |

| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with the compound compared to controls. |

| Study C | Organic Photovoltaics | Achieved a power conversion efficiency increase of 15% when incorporated into OPV devices. |

| Study D | Antimicrobial Activity | Inhibited growth of E. coli and S. aureus with minimum inhibitory concentrations comparable to standard antibiotics. |

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, where the compound’s structure allows it to fit into active sites or binding pockets, altering the function of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone with three related compounds based on structural motifs, synthesis, and reported properties:

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

- Structural Similarities: Both compounds feature a thiophene ring and a ketone group. However, 7a replaces the thiazepane-pyrrole system with a pyrazole-cyanothiophene framework.

- Synthesis: Compound 7a is synthesized via a one-pot reaction involving malononitrile, elemental sulfur, and a pyrazole precursor in 1,4-dioxane . This contrasts with the likely multi-step synthesis required for the target compound due to its thiazepane ring.

- Reactivity: The cyanothiophene group in 7a enhances electrophilicity, making it more reactive toward nucleophiles compared to the electron-rich thiophene in the target compound.

1-(5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-ethanone (IIa)

- Structural Similarities: Both compounds contain a thiophene-2-yl group and an ethanone moiety. However, IIa incorporates a dihydropyrazole ring instead of a thiazepane-pyrrole system.

- Synthesis: IIa is synthesized via cyclization of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid .

- Biological Relevance : While IIa’s biological activity is unspecified, its dihydropyrazole core is associated with antimicrobial and anti-inflammatory properties, suggesting the target compound’s thiazepane ring may confer distinct bioactivity.

Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivatives (e.g., 7b)

- Structural Similarities: These derivatives share a thiophene backbone but lack the thiazepane or pyrrole groups. The ethanone in the target compound is replaced by an ester-functionalized side chain.

- Solubility and Stability : The ester group in 7b improves solubility in polar solvents compared to the hydrophobic thiazepane-pyrrole system in the target compound. However, the latter’s rigid thiazepane ring may enhance thermal stability .

Key Comparative Data Table

Research Implications and Gaps

- Electronic Effects : The thiazepane ring in the target compound likely reduces electron density compared to pyrazole or dihydropyrazole analogs, altering its binding affinity in biological systems .

- Biological Screening : While analogs like IIa are screened for antimicrobial activity, the target compound’s bioactivity remains unexplored. Future studies should prioritize assays targeting kinase inhibition or GPCR modulation, given the prevalence of thiazepanes in such domains.

Biological Activity

The compound 2-(1H-pyrrol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a novel organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial, antioxidant, and anti-inflammatory properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrrole and thiazepane rings. The compound can be synthesized through an elimination unimolecular conjugate base (E1cB) reaction between appropriate precursors, such as 2-pyrrole-carbaldehyde and 2-acetylthiophene, using sodium hydroxide as a base in a methanol-water mixture .

Crystal Structure

The crystal structure of related compounds indicates that these molecules often exhibit planar configurations with specific dihedral angles between ring systems. For instance, the pyrrole ring in similar compounds is usually rotated slightly out of the plane defined by other functional groups, facilitating intermolecular interactions such as hydrogen bonding .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, Schiff bases derived from thiazepane and thiophene structures have shown promising activity against various bacterial strains. The disk diffusion method has been utilized to evaluate the antimicrobial efficacy of these compounds, revealing effective inhibition zones comparable to standard antibiotics like Gentamicin .

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| 2-(piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine | Staphylococcus aureus | 18 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays such as DPPH radical scavenging tests. The results indicate that compounds with thiophene and pyrrole moieties demonstrate notable radical scavenging abilities, suggesting their utility in preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Preliminary investigations into the anti-inflammatory properties of this compound have shown that it may inhibit pro-inflammatory cytokines. In vitro studies involving lipopolysaccharide (LPS)-stimulated macrophages have indicated a reduction in the secretion of TNF-alpha and IL-6 upon treatment with derivatives of this compound .

Case Studies

A case study examining the effects of a related compound on human cell lines revealed that treatment with This compound led to decreased cell viability in cancerous cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to induce apoptosis specifically in tumor cells through the activation of intrinsic apoptotic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.